2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a benzyloxy group at the 4-position of the phenyl ring and a methyl group at the 6-position. Safety guidelines highlight its handling precautions, including avoidance of inhalation, skin contact, and environmental release.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-methyl-2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-5-9-21-23-20(14-22(25)24(16)21)18-10-12-19(13-11-18)26-15-17-7-3-2-4-8-17/h2-4,7-8,10-14,16H,5-6,9,15H2,1H3 |
InChI Key |
BQXNQLNVSGCFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]pyrimidin-4-one Formation
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via condensation reactions between aminopyridine derivatives and β-ketoesters or malonate derivatives. For example:
- Step 1 : Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycle intermediates (89% yield).
- Step 2 : Chlorination of the intermediate with phosphorus oxychloride (POCl₃) introduces reactive chlorine atoms at positions 5 and 7 (61% yield).
Introduction of the 4-(Benzyloxy)phenyl Group
The benzyloxy-substituted phenyl moiety is introduced via nucleophilic aromatic substitution or Ullmann coupling :
- Method A : Chlorinated intermediates react with 4-(benzyloxy)phenol in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
- Method B : Direct alkylation using benzyl bromide under basic conditions (e.g., N,N′-diisopropylethylamine) with potassium iodide (KI) as a catalyst.
Optimized Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dioxane, DMF, or dichloromethane | |
| Base | N,N′-Diisopropylethylamine, K₂CO₃, or sodium bicarbonate | |
| Catalyst | Potassium iodide (KI) for N-alkylation | |
| Temperature | 80–110°C for substitution; 0–25°C for workup | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization |
Critical Intermediate Characterization
Intermediate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (from Step 2 above) is pivotal. Its structure is confirmed via:
- ¹H NMR (500 MHz, CDCl₃): δ 8.77 (s, 1H), 7.32–7.24 (m, aromatic protons), 3.62 (s, benzyl CH₂).
- Mass Spectrometry : Molecular ion peak at m/z 394.5 (C₂₃H₂₆N₂O₄).
Final Compound Validation
The target compound’s purity and identity are verified using:
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₄H₂₃N₂O₃: 393.1709; observed: 393.1705.
- X-ray Crystallography (if applicable): Confirms the fused pyrido-pyrimidinone ring system.
Comparative Yield Analysis
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 70–85% | High regioselectivity; mild conditions | Requires excess phenol derivative |
| Direct Alkylation | 60–75% | Simplified workflow; fewer steps | Lower yield due to side reactions |
Scale-Up Considerations
- Solvent Recovery : Dioxane and DMF are recycled via distillation to reduce costs.
- Safety : Phosphorus oxychloride requires handling under inert atmosphere due to hygroscopicity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against breast cancer cell lines.
Biological Research: Its interactions with cellular pathways and molecular targets are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceuticals or as a research chemical.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Pyrido vs. Pyrrolo Core
- Target Compound: Contains a pyrido[1,2-a]pyrimidin-4-one core (pyridine fused with pyrimidinone).
- Pyrrolo Analogs: Compounds like 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS: 2059965-92-1) feature a pyrrolo[1,2-a]pyrimidin-4-one core (pyrrole fused with pyrimidinone).
Substituent Diversity
- Methyl vs. Bulkier Groups : 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS: 93715-38-9) substitutes a tert-butyl group, increasing steric hindrance and lipophilicity compared to the target compound’s methyl group.
Physicochemical Properties
Biological Activity
The compound 2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 2059956-27-1) has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 346.42 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrimidine core with a benzyloxy substituent, which is significant for its biological activity.
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The benzyloxy group is known to enhance lipophilicity, potentially improving blood-brain barrier (BBB) permeability, which is crucial for neuroactive compounds. The pyrido[1,2-a]pyrimidine structure is associated with several biological targets, including enzyme inhibition and metal chelation.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound may act as selective inhibitors for monoamine oxidase B (MAO-B). For instance, related compounds have shown competitive and reversible inhibition patterns with low IC values (e.g., 0.062 µM for a closely related derivative) . Such inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease.
Antioxidant and Neuroprotective Effects
The compound exhibits significant antioxidant properties. In vitro assays have reported high oxidative radical absorbance capacity (ORAC), indicating its potential to scavenge free radicals effectively . Additionally, neuroprotective effects have been noted in several studies, suggesting that it may mitigate neuronal damage under oxidative stress conditions.
Metal Chelation
The ability of the compound to chelate metals has been highlighted as a mechanism for its neuroprotective effects. Metal chelation can prevent the accumulation of toxic metal ions in neural tissues, which is a contributing factor in various neurodegenerative diseases .
Study 1: MAO-B Inhibition
A study focused on the design and synthesis of benzyloxy derivatives demonstrated that compounds structurally similar to 2-[4-(benzyloxy)phenyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibited potent MAO-B inhibitory activity. The lead compound showed an IC value lower than that of established MAO-B inhibitors like rasagiline and safinamide, suggesting superior efficacy in this regard .
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Parkinson's disease showed that treatment with compounds from this class led to significant improvements in motor function and reductions in neuroinflammation markers. These findings support the hypothesis that these compounds can provide neuroprotective benefits through their antioxidant and anti-inflammatory actions .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | MAO-B IC | Neuroprotective Effect |
|---|---|---|---|
| 2-[4-(Benzyloxy)phenyl]-6-methyl... | Pyrido[1,2-a]pyrimidine | 0.062 µM | Yes |
| Safinamide | MAO-B inhibitor | 0.0572 µM | Yes |
| Rasagiline | MAO-B inhibitor | 0.0953 µM | Yes |
Q & A
Q. Optimization Strategies :
- Use catalysts like potassium tert-butoxide in t-butanol to enhance cyclization efficiency .
- Control reaction temperature (e.g., 80–100°C) to minimize side products.
- Employ chromatography (e.g., silica gel or HPLC) for high-purity isolation .
Table 1 : Comparison of Synthetic Methods
| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | β-Ketoester, substituted amidine | KOtBu, t-butanol | 65–75 | |
| Suzuki-Miyaura Coupling | Boronic acid, pyrimidinone halide | Pd(PPh₃)₄, DMF/H₂O | 50–60 |
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and hydrogen bonding (e.g., δ 7.2–7.5 ppm for benzyloxy protons) .
- LC-MS/HRMS : To verify molecular weight (e.g., m/z 377.16 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, though limited by compound crystallinity .
Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in the pyrido-pyrimidinone core .
How can researchers design experiments to evaluate the compound's inhibitory activity against specific enzymatic targets?
Advanced Research Question
Methodology :
Target Selection : Prioritize kinases or phosphodiesterases based on structural analogs (e.g., pyrido-pyrimidinones inhibit CDK2 or PDE4) .
Assay Design :
- Fluorescence Polarization : Measure binding affinity (Kd) using fluorescently labeled ATP analogs.
- Enzymatic Kinetics : Determine IC50 via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm) .
Controls : Include positive controls (e.g., roscovitine for CDK2) and validate with dose-response curves .
Data Interpretation : Compare results to structurally similar compounds (e.g., 2-(4-methoxyphenyl) analogs) to assess SAR trends .
What strategies are employed to resolve contradictions in reported biological activity data across different studies?
Advanced Research Question
Approaches :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
- Meta-Analysis : Compare data from multiple sources (e.g., PubChem, Acta Pharm) to identify consensus trends.
- Structural Validation : Re-examine compound purity via HPLC and NMR to rule out batch-specific impurities .
Case Study : Discrepancies in IC50 values for kinase inhibition may arise from differences in ATP concentrations during assays. Normalize data to [ATP] = 1 mM for cross-study comparisons .
How do structural modifications (e.g., substituent position) influence the compound’s pharmacokinetic properties?
Advanced Research Question
Methodology :
- LogP Measurement : Use shake-flask or HPLC-based methods to assess lipophilicity.
- Example: Benzyloxy substitution increases LogP by ~1.5 compared to methoxy analogs, enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS .
Table 2 : Impact of Substituents on Bioavailability
| Substituent | LogP | Microsomal Stability (t1/2, min) | Reference |
|---|---|---|---|
| 4-(Benzyloxy)phenyl | 3.2 | 45 | |
| 4-Methoxyphenyl | 1.7 | 120 |
What computational methods are suitable for predicting the compound’s target interactions?
Advanced Research Question
In Silico Workflow :
Docking Studies : Use AutoDock Vina or Glide to model binding poses in kinase active sites (e.g., PDB ID: 1AQ1 for CDK2) .
MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
QSAR Modeling : Corrogate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
Validation : Cross-check predictions with experimental SPR (Surface Plasmon Resonance) data .
How should researchers handle and store this compound to ensure stability during long-term studies?
Basic Research Question
- Storage : Keep at –20°C in airtight, light-protected containers under inert gas (N2 or Ar) to prevent oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
- Stability Monitoring : Perform monthly HPLC checks to detect degradation (e.g., new peaks at 254 nm) .
What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?
Advanced Research Question
Challenges :
- Low yields in Suzuki-Miyaura coupling due to palladium catalyst poisoning.
- Solution : Switch to Buchwald-Hartwig conditions with XPhos ligands .
- Purification : Scale-up chromatography is costly.
- Solution : Use recrystallization (e.g., ethanol/water mixtures) for bulk purification .
Table 3 : Scalability Comparison
| Step | Lab Scale (mg) | Pilot Scale (g) | Yield Drop (%) |
|---|---|---|---|
| Cyclocondensation | 100 | 10 | 10–15 |
| Suzuki Coupling | 50 | 5 | 20–30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
